molecular formula C11H16N2 B1331365 2-(Pyrrolidin-1-ylmethyl)aniline CAS No. 55727-59-8

2-(Pyrrolidin-1-ylmethyl)aniline

Cat. No. B1331365
Key on ui cas rn: 55727-59-8
M. Wt: 176.26 g/mol
InChI Key: GWPIHNDIYNLVOT-UHFFFAOYSA-N
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Patent
US07557127B2

Procedure details

A mixture of ethyl 1-(2-nitrobenzyl)pyrrolidine (1.90 g) and 10% palladium on carbon (200 mg) in methanol (40 mL) was hydrogenated at ambient temperature. After completion of the reaction, the catalyst in the reaction mixture was removed by filtration. The solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (chloroform/methanol=20/1 v/v) to give [2-(1-pyrrolidinylmethyl)phenyl]amine (1.65 g) as a pale yellow solid.
Name
ethyl 1-(2-nitrobenzyl)pyrrolidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O)C>[Pd].CO>[N:4]1([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])[CH2:5][CH2:6][CH2:7][CH2:3]1

Inputs

Step One
Name
ethyl 1-(2-nitrobenzyl)pyrrolidine
Quantity
1.9 g
Type
reactant
Smiles
C(C)C1N(CCC1)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst in the reaction mixture was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=20/1 v/v)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 115.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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